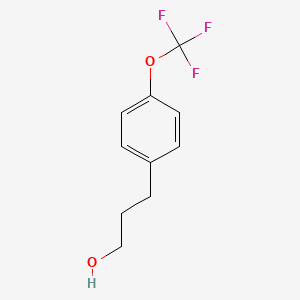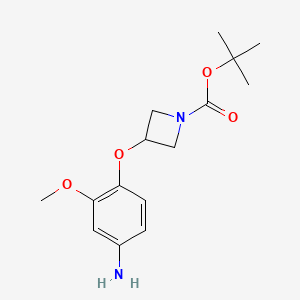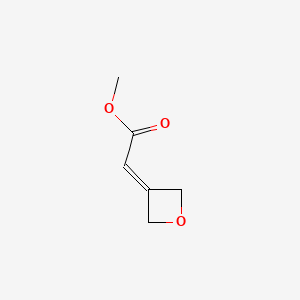
Methyl 2-(oxetan-3-ylidene)acetate
Overview
Description
Methyl 2-(oxetan-3-ylidene)acetate is a chemical compound with the molecular formula C6H8O3 . It is a colorless liquid with a fruity odor . This compound is commonly used as a flavoring agent in food and beverages, and also in the production of pharmaceuticals and fragrances . It can be used as a solvent, especially in the preparation of coatings, adhesives, and cleaning agents .
Synthesis Analysis
The synthesis of Methyl 2-(oxetan-3-ylidene)acetate involves the Horner–Wadsworth–Emmons (HWE) reaction . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed HWE reaction .Molecular Structure Analysis
The molecular structure of Methyl 2-(oxetan-3-ylidene)acetate is represented by the formula C6H8O3 . The molecular weight of this compound is 128.13 .Chemical Reactions Analysis
Methyl 2-(oxetan-3-ylidene)acetate is involved in various chemical reactions. For instance, it undergoes aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . It also participates in the formation of oxetane derivatives in ring-opening and ring-expansion reactions .Physical And Chemical Properties Analysis
Methyl 2-(oxetan-3-ylidene)acetate is a colorless liquid . It has a melting point of 47-52 °C and a boiling point of 188.2±33.0 °C . The relative density of this compound is 1.291±0.06 g/cm3 .Scientific Research Applications
Specific Scientific Field
Organic Chemistry
2. Comprehensive and Detailed Summary of the Application: “Methyl 2-(oxetan-3-ylidene)acetate” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . These derivatives are important because they can exhibit a variety of biological activities .
3. Detailed Description of the Methods of Application or Experimental Procedures: The starting oxetan-3-one was used in the Horner–Wadsworth–Emmons reaction with methyl-2-(dimethoxyphosphoryl)acetate to obtain “Methyl 2-(oxetan-3-ylidene)acetate” with a 73% yield . This compound was then treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
4. Thorough Summary of the Results or Outcomes Obtained: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Specific Scientific Field
Medicinal Chemistry
2. Comprehensive and Detailed Summary of the Application: The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .
3. Detailed Description of the Methods of Application or Experimental Procedures: The methods for the synthesis of oxetane derivatives are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
4. Thorough Summary of the Results or Outcomes Obtained: The review takes an overview of the literature for the synthesis of oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 . It also provides examples of oxetane derivatives in ring-opening and ring-expansion reactions .
Safety And Hazards
Methyl 2-(oxetan-3-ylidene)acetate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
The future directions of Methyl 2-(oxetan-3-ylidene)acetate involve its use in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
properties
IUPAC Name |
methyl 2-(oxetan-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-8-6(7)2-5-3-9-4-5/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBZUQPHJXYCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676705 | |
| Record name | Methyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(oxetan-3-ylidene)acetate | |
CAS RN |
1105665-34-6 | |
| Record name | Methyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1105665-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

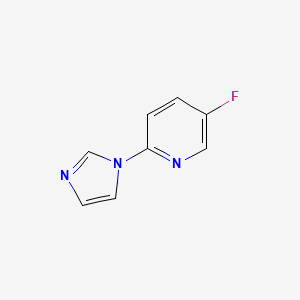
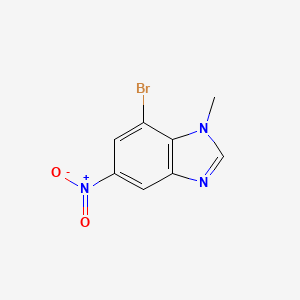
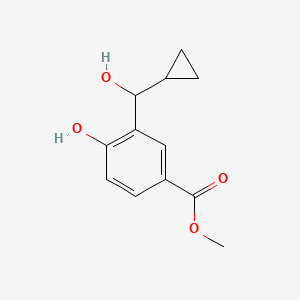
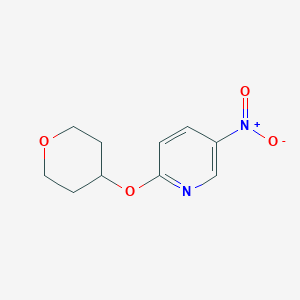
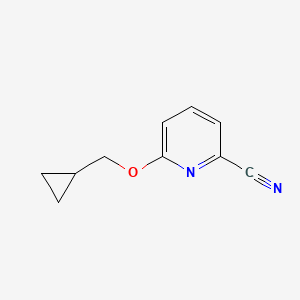
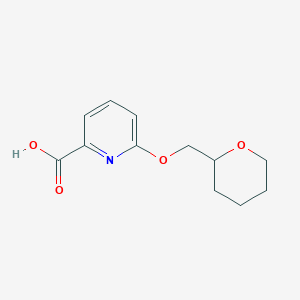
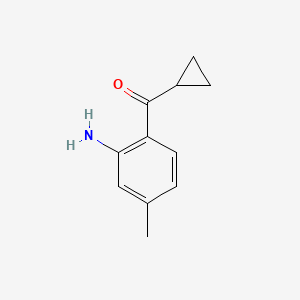
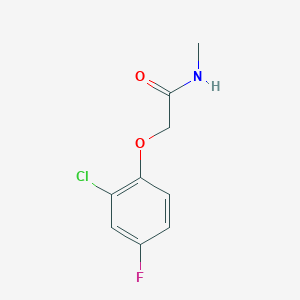
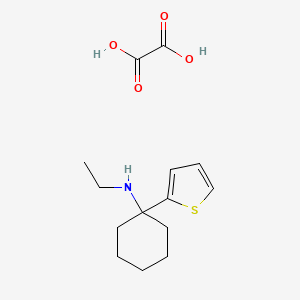
![N-[2-(4-isopropylphenoxy)ethyl]acetamide](/img/structure/B1394101.png)
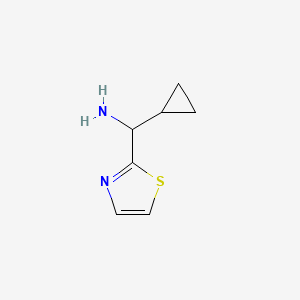
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide](/img/structure/B1394107.png)
